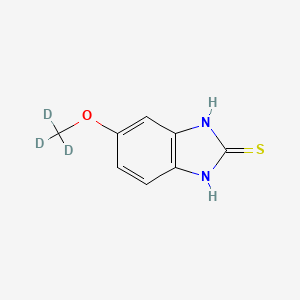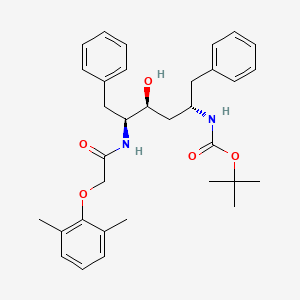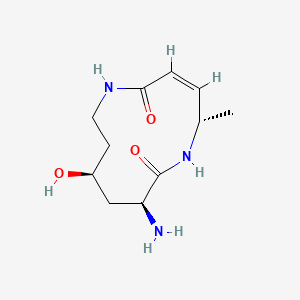![molecular formula C9H16Cl2N2O B562861 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride CAS No. 86177-06-2](/img/structure/B562861.png)
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is also known as “2-[(Ethylamino)methyl]-4-aminophenol-[d5] Dihydrochloride” and is used in various applications including metabolic research, environmental pollutant standards detection, clinical diagnostics, and organic chemistry .
Scientific Research Applications
Organic Synthesis and Material Science Applications
Synthesis of Antimalarial Compounds : The compound has been involved in the synthesis of analogues with antimalarial activity, demonstrating potential for creating therapeutic agents against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, pyronaridine-type compounds derived from 2-[(Ethylamino)methyl]-4-aminophenol showed high activities with IC50 values of approximately 200 nM (Görlitzer et al., 2007).
Development of Polyamides and Poly(amide-imide)s : Research has explored the synthesis of polyamides and poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, showcasing applications in materials science. These polymers, derived from reactions involving 2-[(Ethylamino)methyl]-4-aminophenol, exhibit high thermal stability and are soluble in aprotic polar solvents, indicating their potential for high-performance materials (Saxena et al., 2003).
Metal Complex Synthesis for Anticancer Activity : Schiff bases of 2-[(Ethylamino)methyl]-4-aminophenol have been synthesized and characterized for their anticancer activities. These compounds, particularly when complexed with metals, have shown cytotoxicity against cancer cell lines such as HeLa and MCF-7, providing insights into novel anticancer agents (Uddin et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Fluoroorganic Compounds : The compound serves as a precursor in the synthesis of fluoroorganic compounds, highlighting its utility in developing materials with unique properties, such as high resistance to solvents and thermal stability (Wen Zi-qiang, 2007).
Coordination Chemistry : Studies have explored the coordination properties of ligands derived from 2-[(Ethylamino)methyl]-4-aminophenol, examining their behavior with various metal ions. This research contributes to the understanding of metal-ligand interactions, which is critical in the design of metal-organic frameworks and catalytic systems (Ambrosi et al., 2003).
properties
IUPAC Name |
4-amino-2-(ethylaminomethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGDVTGCCQHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)

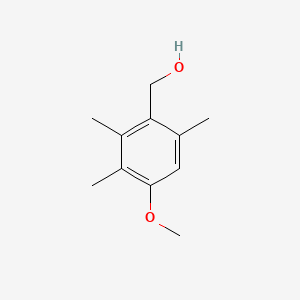

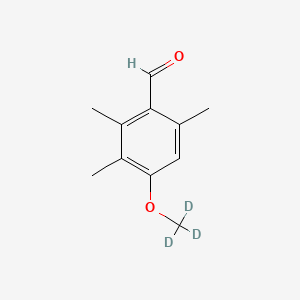

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

